molecular formula C8H12N2OS B3229948 (R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol CAS No. 1289584-98-0

(R)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol

Cat. No.: B3229948
CAS No.: 1289584-98-0
M. Wt: 184.26 g/mol
InChI Key: ILMHVKMFIHYGJQ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol is a chiral compound featuring a thiazole ring attached to a pyrrolidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available thiazole and pyrrolidine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under inert atmosphere (e.g., nitrogen or argon) with appropriate solvents such as dichloromethane or tetrahydrofuran. Catalysts like palladium or copper may be used to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of ®-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol would involve:

    Large-scale reactors: To handle the bulk quantities of starting materials.

    Automated systems: For precise control of reaction conditions.

    Purification techniques: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The thiazole ring can undergo reduction to form a dihydrothiazole derivative.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydrothiazole derivative.

    Substitution: Introduction of alkyl or acyl groups on the thiazole ring.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism by which ®-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Thiazol-5-ylmethyl-pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

Uniqueness

    Chirality: The ®-configuration imparts unique biological activity compared to its (S)-enantiomer.

    Functional Groups: The combination of thiazole and pyrrolidine rings with a hydroxyl group provides distinct chemical reactivity and biological properties.

Properties

IUPAC Name

(3R)-1-(1,3-thiazol-5-ylmethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c11-7-1-2-10(4-7)5-8-3-9-6-12-8/h3,6-7,11H,1-2,4-5H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMHVKMFIHYGJQ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CN=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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